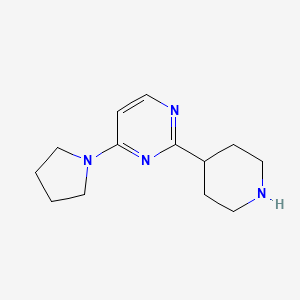
2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features both piperidine and pyrrolidine rings attached to a pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with piperidine and pyrrolidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce partially or fully reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential scaffold for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential pharmacological effects.
Wirkmechanismus
The mechanism of action of 2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Piperidin-4-yl)pyrimidine: Lacks the pyrrolidine ring, making it less complex.
4-(Pyrrolidin-1-yl)pyrimidine:
Uniqueness
2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of both piperidine and pyrrolidine rings, which can enhance its binding affinity and specificity for certain biological targets
Eigenschaften
Molekularformel |
C13H20N4 |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
2-piperidin-4-yl-4-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C13H20N4/c1-2-10-17(9-1)12-5-8-15-13(16-12)11-3-6-14-7-4-11/h5,8,11,14H,1-4,6-7,9-10H2 |
InChI-Schlüssel |
WFGUZCUVKGFQBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=NC(=NC=C2)C3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


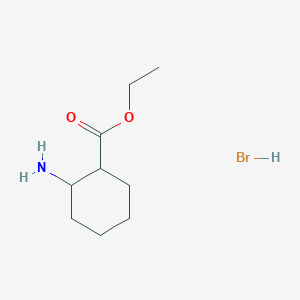
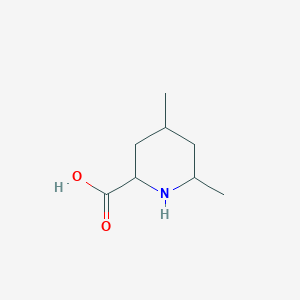


![3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13225154.png)

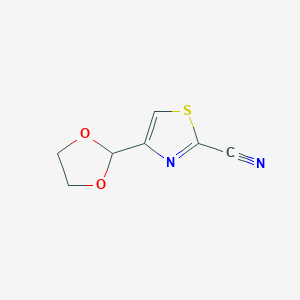
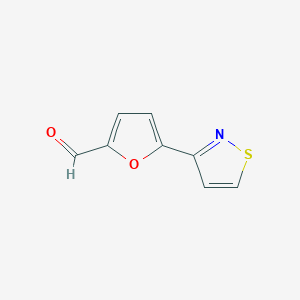
![1-(3-Methylphenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13225182.png)
![2-Oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid](/img/structure/B13225187.png)
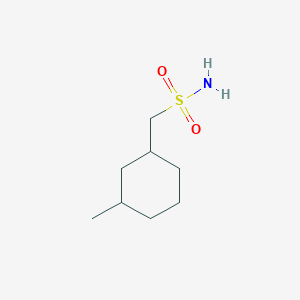

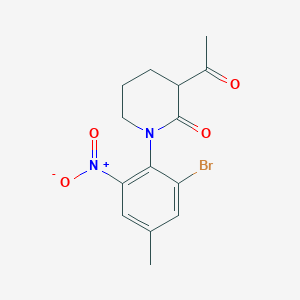
![ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13225207.png)
